2-(2-Furoyl)benzaldehyde
Description
2-(2-Furoyl)benzaldehyde (CAS: 16191-32-5) is a benzaldehyde derivative with a furan-2-yl substituent at the C-2 position of the benzene ring. Its molecular formula is C₁₁H₈O₂, with an average mass of 172.183 g/mol and a monoisotopic mass of 172.0524 g/mol . Structurally, it features a planar benzaldehyde core conjugated with a furan ring, which introduces distinct electronic and steric properties.
Properties
Molecular Formula |
C12H8O3 |
|---|---|
Molecular Weight |
200.19g/mol |
IUPAC Name |
2-(furan-2-carbonyl)benzaldehyde |
InChI |
InChI=1S/C12H8O3/c13-8-9-4-1-2-5-10(9)12(14)11-6-3-7-15-11/h1-8H |
InChI Key |
ZJTMVYUUJQISBJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C=O)C(=O)C2=CC=CO2 |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzaldehyde derivatives are a chemically diverse class with variations in substituents that significantly influence their physical, electronic, and biological properties. Below is a comparative analysis of 2-(2-Furoyl)benzaldehyde with key analogues:
Structural and Functional Group Variations
Data Tables
Table 1: Structural Comparison of Benzaldehyde Derivatives
Key Research Findings
Substituent Impact on Bioactivity :
- Prenyl and epoxy groups in eurotirubrins enhance lipid solubility, improving cellular uptake and antitumor efficacy .
- Chlorine substituents in azomethines increase electrophilicity, correlating with higher antibacterial activity .
Phosphino groups in 2-(diphenylphosphino)benzaldehyde enable strong metal coordination, critical for anticancer complex formation .
Synthetic Challenges :
- This compound derivatives may require tailored catalysts (e.g., Pd for cross-coupling) to avoid side reactions, as seen in templated syntheses of related compounds .
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